2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGWTNASUHEZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological activity, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.8 g/mol. The presence of the 4-fluorophenyl and piperazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as tyrosinase and various kinases. The piperazine ring is known for its role in modulating neurotransmitter systems, while the pyrimidine derivative contributes to the compound's interaction with nucleic acid synthesis pathways.
Inhibition Studies
Recent studies have reported that derivatives of this compound demonstrate significant inhibitory activity against several targets:
- Tyrosinase Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitory concentrations (IC50) were found to be in the low micromolar range (e.g., 0.19 to 1.72 μM) for related fluorophenyl compounds, indicating a promising lead for further development .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.19 | Tyrosinase |
| Compound B | 1.72 | Tyrosinase |
| Compound C | 4.49 | Tyrosinase |
Anti-Cancer Activity
In vitro studies have suggested that this compound may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, structural analogs have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .
Case Study 1: Tyrosinase Inhibition
A study focused on compounds containing the 4-fluorophenyl motif demonstrated enhanced inhibitory effects on tyrosinase compared to their non-fluorinated counterparts. This suggests that fluorination can significantly improve the biological activity of similar compounds .
Case Study 2: Kinase Inhibition
Another investigation into related piperazine derivatives revealed their potential as selective inhibitors of CDK9, showcasing their ability to induce apoptosis in cancer cell lines. The modifications on the piperazine ring were critical for enhancing selectivity and potency .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1: Reacting 4-fluorophenylacetone with piperazine derivatives under basic conditions to form the ethanone-piperazine backbone.
- Step 2: Introducing the 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl group via nucleophilic substitution or palladium-catalyzed coupling . Critical intermediates include 4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine and halogenated pyrimidine precursors. Purification often employs column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of methods is required:
- X-ray crystallography resolves the 3D structure (e.g., triclinic crystal system, space group P1, unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
- NMR spectroscopy identifies substituents: -NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–4.0 ppm (piperazine/pyrrole groups). -NMR confirms carbonyl (δ ~205 ppm) and fluorophenyl carbons .
- High-resolution mass spectrometry (HRMS) validates molecular weight (calculated m/z: 477.53 for CHFNO) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected bond angles in crystallography vs. NMR coupling constants) require:
Q. What experimental design considerations are critical for stability studies of this compound?
Key factors include:
- Temperature control: Store samples at –20°C under inert gas to prevent degradation of the ethanone group .
- Matrix complexity: Use spiked sediment or synthetic wastewater to mimic environmental conditions, but note that organic matter degradation (e.g., ~5% over 9 hours at 25°C) may skew results .
- Stability-indicating assays: HPLC with UV detection (λ = 254 nm) monitors decomposition products .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Molecular docking: Use Discovery Studio or AutoDock to simulate binding to targets (e.g., kinases or GPCRs). Focus on the fluorophenyl and pyrimidine moieties as pharmacophores .
- ADMET prediction: SwissADME estimates logP (~2.8) and solubility (<10 µM), guiding in vitro assay design .
Methodological Challenges and Solutions
Q. What strategies mitigate polymorphism during crystallography studies?
- Solvent screening: Test polar (MeOH) and non-polar (toluene) solvents to isolate stable polymorphs.
- Seeding: Introduce microcrystals of a known polymorph to control nucleation .
- Data collection: Use a STOE IPDS 2 diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
Q. How can researchers optimize reaction yields for analogs with modified pyrrole substituents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
